MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
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Overview
Description
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is a camptothecin derivative used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . This compound is notable for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves multiple steps, including peptide coupling and cyclopropanation reactions . The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in ADCs .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is widely used in scientific research, particularly in the development of ADCs . Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted drug delivery in cancer therapy, reducing off-target effects.
Medicine: Integral in the development of novel therapeutics for cancer treatment.
Industry: Employed in the large-scale production of ADCs and other bioconjugates.
Mechanism of Action
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves its role as a cleavable linker in ADCs . Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic drug . This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug . The molecular targets and pathways involved include the specific binding of the ADC to cancer cell antigens, followed by internalization and cleavage of the linker .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is unique due to its specific structure and cleavable nature . Similar compounds include:
MC-Gly-Gly-Phe-Gly-Dxd: Another cleavable linker used in ADCs, but with different cleavage mechanisms and stability.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Similar structure but lacks the cyclopropane moiety, affecting its stability and cleavage properties.
These comparisons highlight the unique properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH, making it a valuable compound in ADC development .
Properties
Molecular Formula |
C31H40N6O10 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29-/m0/s1 |
InChI Key |
SHKYFEZQVRQXHQ-ZTOMLWHTSA-N |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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